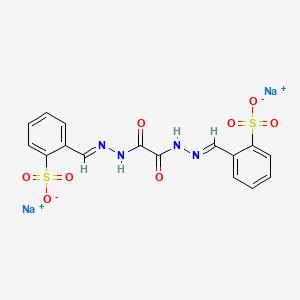
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes ethanedioic acid and sulfophenyl groups, making it a valuable substance in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt typically involves the reaction of ethanedioic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The sulfophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethanedioic acid, 1,2-bis(phenylmethyl) ester
- Ethanedioic acid, 1,2-bis[2-(1-methylethyl)hydrazide]
- Ethanedioic acid,1,2-bis[2-[(4-hydroxy-3-sulfophenyl)methylene]hydrazide], sodium salt
Uniqueness
Ethanedioic acid, 1,2-bis(((1E)-(2-sulfophenyl)methylene)hydrazide), disodium salt is unique due to its specific combination of ethanedioic acid and sulfophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
6629-07-8 |
|---|---|
Molecular Formula |
C16H12N4Na2O8S2 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
disodium;2-[(E)-[[2-oxo-2-[(2E)-2-[(2-sulfonatophenyl)methylidene]hydrazinyl]acetyl]hydrazinylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C16H14N4O8S2.2Na/c21-15(19-17-9-11-5-1-3-7-13(11)29(23,24)25)16(22)20-18-10-12-6-2-4-8-14(12)30(26,27)28;;/h1-10H,(H,19,21)(H,20,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2/b17-9+,18-10+;; |
InChI Key |
LHUISQFSOGWBHS-CKNTWHFTSA-L |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















